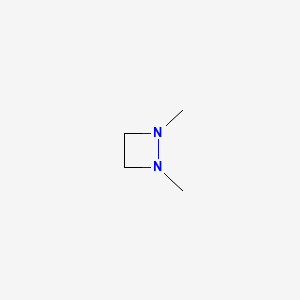
1,2-Diazetidine, 1,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diazetidine, 1,2-dimethyl- is a four-membered cyclic hydrazine with the molecular formula C₄H₁₀N₂ and a molecular weight of 86.1356 g/mol . This compound is characterized by its unique structure, which includes two nitrogen atoms in a ring with two methyl groups attached to each nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diazetidine, 1,2-dimethyl- can be synthesized through various methods. One efficient route involves the use of a copper (I)-catalyzed cyclization of commercial materials to form 3-alkylidene-1,2-diazetidines . Another approach includes the synthesis of a similarly substituted 1,2-diazetidine compound followed by free-radical bromination and base-catalyzed debromination .
Industrial Production Methods
While specific industrial production methods for 1,2-Diazetidine, 1,2-dimethyl- are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This would likely include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Diazetidine, 1,2-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms and the ring strain in the four-membered ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 1,2-Diazetidine, 1,2-dimethyl-.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions typically result in the formation of various substituted diazetidines.
Scientific Research Applications
1,2-Diazetidine, 1,2-dimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Diazetidine, 1,2-dimethyl- involves its interaction with molecular targets through its nitrogen atoms. The ring strain in the four-membered ring makes it reactive, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
1,2-Diazacyclobutene:
1,2-Diazacyclopropane: Another nitrogen-containing ring system with unique structural and electronic properties.
1,2-Dimethylhydrazine: A related compound with two nitrogen atoms but without the ring structure.
Uniqueness
1,2-Diazetidine, 1,2-dimethyl- is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable compound in synthetic chemistry for the formation of complex molecules and strained ring systems .
Properties
CAS No. |
67144-62-1 |
|---|---|
Molecular Formula |
C4H10N2 |
Molecular Weight |
86.14 g/mol |
IUPAC Name |
1,2-dimethyldiazetidine |
InChI |
InChI=1S/C4H10N2/c1-5-3-4-6(5)2/h3-4H2,1-2H3 |
InChI Key |
LHUYIRPDEPSBCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















